![molecular formula C5H2BrCl2NO2S B2475902 4-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1805185-69-6](/img/structure/B2475902.png)
4-Bromo-2-chloropyridine-3-sulfonyl chloride
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Description
“4-Bromo-2-chloropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H2BrCl2NO2S . It has a molecular weight of 290.95 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 290.95 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of Intermediates for Insecticides
4-Bromo-2-chloropyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, starting from 2,3-dichloropyridine, undergoing nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, eventually leading to the final product. This synthesis method is notable for its simplicity, speed, and high yield, making it a valuable process in the agricultural chemical industry (Niu Wen-bo, 2011).
Development of Novel Compounds
The compound also plays a role in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. These compounds are synthesized using a multi-step process starting from 2,3-dichloropyridine and involve the synthesis of carbonyl chloride followed by reaction with ring ammonia. The final compounds demonstrate the versatility of this compound in creating a wide range of chemical entities (Yang Yun-shang, 2011).
Antibacterial and Surface Activity Agents
Derivatives synthesized from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, through reactions involving this compound, display significant antibacterial properties and can function as surface-active agents. This demonstrates the compound's potential in pharmaceutical applications and surface chemistry (R. El-Sayed, 2006).
Catalyst for Synthesis of Hexahydroquinolines
The ionic liquid sulfonic acid functionalized pyridinium chloride, derived from this compound, serves as a highly efficient catalyst. It is utilized in the preparation of hexahydroquinolines through a one-pot multi-component condensation process, illustrating the compound's role in facilitating complex chemical reactions (A. Khazaei et al., 2013).
properties
IUPAC Name |
4-bromo-2-chloropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABAPSRMBMLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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